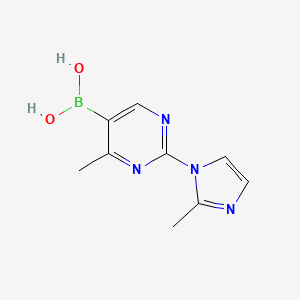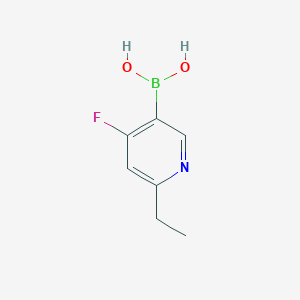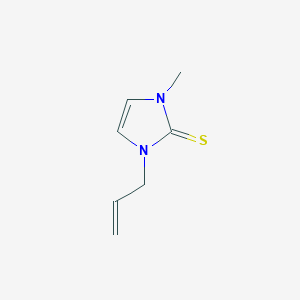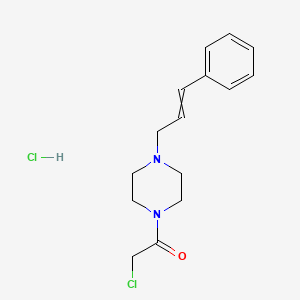
(4-Methyl-2-(2-methyl-1H-imidazol-1-yl)pyrimidin-5-yl)boronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-Methyl-2-(2-methyl-1H-imidazol-1-yl)pyrimidin-5-yl)boronic acid is a boronic acid derivative that features a pyrimidine ring substituted with a methyl group and an imidazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of amido-nitriles to form substituted imidazoles, which can then be further functionalized . The reaction conditions often include the use of nickel catalysts and mild temperatures to ensure the inclusion of various functional groups .
Industrial Production Methods
Industrial production methods for this compound would likely involve scalable synthetic routes that ensure high yield and purity. This could include the use of continuous flow reactors and optimized reaction conditions to minimize by-products and maximize efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
(4-Methyl-2-(2-methyl-1H-imidazol-1-yl)pyrimidin-5-yl)boronic acid can undergo various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or other derivatives.
Reduction: The pyrimidine and imidazole rings can be reduced under specific conditions.
Substitution: The compound can participate in substitution reactions, particularly at the boronic acid group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation reactions and reducing agents like sodium borohydride for reduction reactions. Substitution reactions may involve halogenated compounds and appropriate catalysts.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the boronic acid group can yield boronic esters, while reduction of the pyrimidine ring can lead to partially or fully reduced derivatives.
Applications De Recherche Scientifique
(4-Methyl-2-(2-methyl-1H-imidazol-1-yl)pyrimidin-5-yl)boronic acid has several scientific research applications:
Mécanisme D'action
The mechanism of action of (4-Methyl-2-(2-methyl-1H-imidazol-1-yl)pyrimidin-5-yl)boronic acid involves its interaction with molecular targets through its boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, making it useful in the inhibition of enzymes that contain such functional groups. The pyrimidine and imidazole rings contribute to the compound’s overall stability and reactivity .
Comparaison Avec Des Composés Similaires
Similar Compounds
(4-Methyl-2-(2-methyl-1H-imidazol-1-yl)pyrimidin-5-yl)boronic acid: Unique due to its specific substitution pattern and boronic acid functionality.
Other Imidazole-Containing Compounds: These include various pharmaceuticals and agrochemicals that feature the imidazole ring but may lack the boronic acid group.
Pyrimidine Derivatives: Compounds that contain the pyrimidine ring but differ in their substituents and functional groups.
Uniqueness
The uniqueness of this compound lies in its combination of the boronic acid group with the imidazole and pyrimidine rings. This combination imparts specific reactivity and stability, making it valuable in various applications .
Propriétés
Formule moléculaire |
C9H11BN4O2 |
|---|---|
Poids moléculaire |
218.02 g/mol |
Nom IUPAC |
[4-methyl-2-(2-methylimidazol-1-yl)pyrimidin-5-yl]boronic acid |
InChI |
InChI=1S/C9H11BN4O2/c1-6-8(10(15)16)5-12-9(13-6)14-4-3-11-7(14)2/h3-5,15-16H,1-2H3 |
Clé InChI |
DKTUMADEQGPDNJ-UHFFFAOYSA-N |
SMILES canonique |
B(C1=CN=C(N=C1C)N2C=CN=C2C)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-6-phenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B14092055.png)
![methyl 6-({[(4-hydroxy-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl)methyl]carbamoyl}amino)hexanoate](/img/structure/B14092061.png)


![tert-butyl N-(5-bromo-1,2-benzoxazol-3-yl)-N-[(tert-butoxy)carbonyl]carbamate](/img/structure/B14092068.png)
![9-(5-Methyl-1,2-oxazol-3-yl)-8-(4-methylphenyl)-8,9-dihydrobenzo[7,8]chromeno[2,3-c]pyrrole-7,10-dione](/img/structure/B14092076.png)
![[8-(4-methoxybenzyl)-1,6,7-trimethyl-2,4-dioxo-1,2,4,8-tetrahydro-3H-imidazo[2,1-f]purin-3-yl]acetic acid](/img/structure/B14092083.png)
![8-(5-chloro-2-methylphenyl)-3-(3-hydroxypropyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B14092090.png)
![4-[2-[2-[4-[2-(4-Hydroxyphenyl)ethenyl]pyridin-2-yl]pyridin-4-yl]ethenyl]phenol](/img/structure/B14092102.png)
![(E)-7-(but-2-en-1-yl)-3,9-dimethyl-1-(2-oxopropyl)-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B14092110.png)
![2-Pentenoic acid, 4-amino-5-[(3S)-2-oxo-3-pyrrolidinyl]-, ethyl ester, (2E,4S)-](/img/structure/B14092116.png)


